molecular formula C9H11N3O B2410047 Azetidin-1-yl(5-methylpyrazin-2-yl)methanone CAS No. 1090813-64-1

Azetidin-1-yl(5-methylpyrazin-2-yl)methanone

Cat. No.: B2410047
CAS No.: 1090813-64-1
M. Wt: 177.207
InChI Key: PZMQPMCHXXVYLX-UHFFFAOYSA-N
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Description

Azetidin-1-yl(5-methylpyrazin-2-yl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (N-Boc-azetidin-3-ylidene)acetate with a pyrazine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like DMSO (dimethyl sulfoxide) at elevated temperatures.

Industrial Production Methods

Industrial production methods for azetidin-1-yl(5-methylpyrazin-2-yl)methanone are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(5-methylpyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrazine moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Azetidin-1-yl(5-methylpyrazin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of azetidin-1-yl(5-methylpyrazin-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as monoacylglycerol lipase (MAGL), leading to the modulation of endocannabinoid levels in the body . This can result in various physiological effects, including pain relief and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(5-methylpyrazin-2-yl)methanone is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its azetidine ring imparts significant ring strain, making it more reactive than similar compounds with larger rings. Additionally, the presence of the pyrazine moiety can enhance its interaction with biological targets, potentially leading to more potent effects.

Properties

IUPAC Name

azetidin-1-yl-(5-methylpyrazin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-5-11-8(6-10-7)9(13)12-3-2-4-12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMQPMCHXXVYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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